molecular formula C12H14O3 B13322356 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13322356
M. Wt: 206.24 g/mol
InChI Key: XONRWYFEBPWOHU-UHFFFAOYSA-N
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Description

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a high-value chemical building block belonging to the tetrahydrobenzofuranone class, a privileged scaffold in medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure combining a ketone and a butanoyl side chain, making it a versatile intermediate for constructing complex molecules. The tetrahydrobenzofuranone core is recognized for its significant research value in pharmaceutical development. Related structures, such as the closely related 5-acetyl analogue, are well-established in chemical catalogs . Furthermore, the unsubstituted core structure, 4,5,6,7-tetrahydro-1-benzofuran-4-one, is a known chemical entity used in research applications . Benzofuran and related dihydro-benzofuran derivatives are frequently investigated for their diverse biological activities and are common motifs in drug discovery programs . This compound is particularly useful as a synthetic intermediate for accessing novel N-heterocycle-fused systems, which are a central focus in the search for new bioactive molecules . The specific presence of the butanoyl chain at the 5-position offers a distinct chemical handle for further functionalization, potentially influencing the compound's physicochemical properties and its interaction with biological targets. Researchers can leverage this structure in the synthesis of potential enzyme inhibitors, receptor modulators, and other pharmacologically active agents. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not classified as a drug, food additive, or cosmetic. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-butanoyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C12H14O3/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3

InChI Key

XONRWYFEBPWOHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCC2=C(C1=O)C=CO2

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis of the target compound involves constructing the benzofuranone core with appropriate substitution at the 5-position, followed by acylation to introduce the butanoyl group. The general approach can be summarized as:

  • Formation of a tetrahydrobenzofuran derivative via cyclization of suitable precursors.
  • Introduction of the butanoyl group at the 5-position through acylation.

This method ensures regioselectivity and high yield, leveraging classical organic reactions such as cyclization, acylation, and oxidation.

Preparation via Cyclization of 1,3-Cyclohexanedione Derivatives

2.1. Starting Material and Reaction Conditions

A key precursor in the synthesis is a 1,3-cyclohexanedione derivative, which reacts with chloroacetaldehyde under acidic or basic conditions to form the tetrahydrobenzofuranone core.

Parameter Details
Starting material 1,3-cyclohexanedione derivative (e.g., 1,3-cyclohexanedione)
Reagent Chloroacetaldehyde
Catalyst Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)
Solvent Water or organic solvents like ethyl acetate, dichloromethane
Temperature -20°C to 100°C (preferably room temperature to facilitate reaction)
pH Range 4 to 10 (optimal)

2.2. Reaction Mechanism

The process involves nucleophilic attack of the enolized form of the cyclohexanedione on chloroacetaldehyde, followed by cyclization and dehydration to yield the tetrahydrobenzofuranone core.

2.3. Data Table: Reaction Parameters and Yields

Entry Reagents Solvent Temperature pH Yield (%) Reference
1 1,3-cyclohexanedione + chloroacetaldehyde Water 25°C 4-10 75-85
2 Same as above Dichloromethane 0°C to 25°C 4-10 70-80

Note: The reaction efficiency is optimal within the pH range of 4 to 10, with higher yields observed at near-neutral pH.

Introduction of the Butanoyl Group

The tetrahydrobenzofuranone intermediate undergoes acylation with butanoyl chloride or butanoic acid derivatives to introduce the butanoyl group at the 5-position.

Parameter Details
Reagents Butanoyl chloride or butanoic acid with coupling agents (e.g., DCC, EDC)
Solvent Dichloromethane, pyridine, or tetrahydrofuran
Catalyst None or catalytic amounts of DMAP (4-dimethylaminopyridine)
Temperature 0°C to room temperature
Reaction Time 2-12 hours

3.2. Procedure

  • Dissolve the tetrahydrobenzofuranone intermediate in anhydrous dichloromethane.
  • Add butanoyl chloride and a base such as pyridine.
  • Stir at 0°C to room temperature until completion (monitored via TLC).
  • Work-up involves washing with water, drying, and purification via chromatography.

3.3. Data Table: Acylation Conditions and Yields

Entry Reagents Solvent Temperature Time Yield (%) Reference
1 Butanoyl chloride + pyridine Dichloromethane 0°C to RT 4-6 hrs 80-90
2 Butanoic acid + DCC + DMAP Tetrahydrofuran RT 12 hrs 75-85

Note: Using acyl chlorides generally provides higher yields and cleaner reactions.

Alternative Synthetic Routes

4.1. Oxidative Cyclization Pathway

An alternative involves oxidative cyclization of suitable precursors, such as substituted phenols or furans, followed by acylation. This method is advantageous for synthesizing derivatives with specific substitutions.

4.2. Enzymatic or Microwave-Assisted Methods

Recent advances include enzymatic hydrolysis and microwave-assisted synthesis, which can improve reaction efficiency and selectivity, especially in the context of pharmaceutical applications.

Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Yield Range References
Cyclization 1,3-cyclohexanedione + chloroacetaldehyde Water/Organic -20°C to 100°C 70-85% ,
Acylation Butanoyl chloride or acid Dichloromethane/Pyridine 0°C to RT 75-90% ,

Chemical Reactions Analysis

Types of Reactions

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one with two structurally related tetrahydrobenzofuranone derivatives identified in the evidence:

Structural and Functional Group Differences

Compound Name Substituents Position of Substituents Molecular Formula CAS No. Molecular Weight
This compound Butanoyl (C₃H₇CO-) Position 5 C₁₁H₁₄O₃ Not Provided 206.23 g/mol*
7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one Two methyl (-CH₃) groups Position 7 C₁₀H₁₂O₂ 956765-08-5 164.20 g/mol
2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one Methyl (-CH₃) group Position 2 C₉H₁₀O₂ Not Provided 150.18 g/mol

Notes:

  • The butanoyl group in the target compound introduces a longer acyl chain compared to methyl substituents in the analogs, likely increasing lipophilicity and steric bulk.
  • Positional isomerism (e.g., substituents at positions 2, 5, or 7) significantly impacts electronic distribution and reactivity.

Physicochemical Properties

  • Polarity: The butanoyl group in the target compound may reduce polarity compared to methyl-substituted analogs, affecting solubility in polar solvents.
  • Stability: Steric hindrance from the 7,7-dimethyl groups in could enhance conformational rigidity, whereas the linear butanoyl chain in the target compound might introduce flexibility.
  • Reactivity: Electron-withdrawing effects of the ketone group at position 4 are common across all compounds. However, the butanoyl substituent could participate in nucleophilic acyl substitution reactions, unlike methyl groups .

Biological Activity

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS No. 1550551-18-2) is a synthetic compound that belongs to the class of benzofurans. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic uses.

  • Molecular Formula: C₁₂H₁₄O₃
  • Molecular Weight: 206.24 g/mol
  • Purity: 95%

The structure of this compound features a tetrahydrofuran ring fused with a benzene ring, which is essential for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities through mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways. For instance, the compound may act as an inhibitor of certain enzymes involved in metabolic pathways or may interact with specific receptors that modulate physiological responses.

Antioxidant Activity

Benzofuran derivatives are often evaluated for their antioxidant potential due to their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)):

  • DPPH Scavenging Activity: Similar compounds have shown significant DPPH scavenging activity with IC₅₀ values indicating effective antioxidant properties.

Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the safety profile of new compounds. Preliminary studies on related benzofuran derivatives indicate varying levels of cytotoxicity across different cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AHeLa12.5
Compound BMCF-78.0
5-Butanoyl DerivativeVERO>50

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of a series of benzofuran derivatives against the hepatitis C virus (HCV). The lead compound exhibited an IC₅₀ value of approximately 0.35 μM, demonstrating significant antiviral activity comparable to established antiviral drugs .

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant properties of various benzofuran derivatives were evaluated using both DPPH and ABTS assays. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models .

Q & A

Q. How can the molecular structure of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one be confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Use software like ORTEP-3 for Windows to refine crystallographic data and generate thermal ellipsoid plots .
  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR chemical shifts with computational predictions (e.g., DFT calculations). For example, the ketone carbonyl in the benzofuran ring typically resonates at δ ~200-210 ppm in 13C^{13}C NMR, while the butanoyl chain protons appear as multiplet signals in δ 1.5–2.8 ppm .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretching at ~1740–1680 cm1^{-1}) and furan ring vibrations (C-O-C asymmetric stretching at ~1250 cm1^{-1}) .

Q. What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Toxicity : While specific toxicity data for this compound are limited, structurally related tetrahydrobenzofuranones (e.g., 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one) require handling in a fume hood due to potential respiratory irritation .
  • Storage : Store under inert gas (N2_2) at –20°C to prevent ketone oxidation. Use amber glass vials to avoid photodegradation .
  • Waste Disposal : Follow EPA guidelines for ketone-containing heterocycles (Category D003 for reactive carbonyl groups) .

Q. How can synthetic routes to this compound be optimized for yield and purity?

Methodological Answer:

  • Friedel-Crafts Acylation : Optimize reaction conditions (e.g., AlCl3_3 as a Lewis acid, anhydrous dichloromethane solvent) to acylate the tetrahydrobenzofuran precursor. Monitor regioselectivity via TLC (hexane/EtOAc 3:1) .
  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under 50 psi H2_2 to reduce any unsaturated intermediates. Purity via flash chromatography (silica gel, gradient elution) .
  • Yield Improvement : Replace traditional workup with centrifugal partition chromatography (CPC) to isolate the product in >90% purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the butanoyl side chain in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic sites. The butanoyl carbonyl exhibits a high Fukui electrophilicity index (fkf_k^-), making it prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Polar aprotic solvents stabilize transition states, accelerating acylation .
  • Docking Studies : For bioactivity research, dock the compound into target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The tetrahydrofuran ring shows π-π stacking potential with aromatic residues .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer:

  • Dose-Response Curves : Perform assays (e.g., ELISA or fluorescence polarization) across a 106^{-6}–103^{-3} M concentration range to identify biphasic effects .
  • Metabolite Screening : Use LC-HRMS to detect in situ degradation products (e.g., hydrolyzed butanoic acid derivatives) that may interfere with activity .
  • Structural Analog Comparison : Benchmark against 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid derivatives to isolate pharmacophore contributions .

Q. What strategies are recommended for resolving discrepancies in spectral data across literature sources?

Methodological Answer:

  • Database Cross-Validation : Compare NMR/IR data with NIST Chemistry WebBook entries for structurally related compounds (e.g., 6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous signals. For example, label the butanoyl carbonyl to confirm its 13C^{13}C shift .
  • Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo to enable peer validation .

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